molecular formula C10H16O B8557832 (1s)-1,3,3-Trimethyl-norbornan-2-one

(1s)-1,3,3-Trimethyl-norbornan-2-one

Cat. No.: B8557832
M. Wt: 152.23 g/mol
InChI Key: LHXDLQBQYFFVNW-MHPPCMCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s)-1,3,3-Trimethyl-norbornan-2-one, also known as camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in medicinal applications, as well as in the production of plastics, lacquers, and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. Another method includes the catalytic hydrogenation of α-pinene followed by oxidation.

Industrial Production Methods: Industrially, camphor is produced by the steam distillation of the wood of the camphor tree, followed by purification through sublimation. This method yields high-purity camphor suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Camphor undergoes several types of chemical reactions, including:

    Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.

    Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.

    Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.

Common Reagents and Conditions:

    Oxidation: Nitric acid, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine.

Major Products Formed:

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Bromocamphor, chlorocamphor.

Scientific Research Applications

Camphor has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its antimicrobial and insecticidal properties.

    Medicine: Used in topical analgesics, decongestants, and as an anti-inflammatory agent.

    Industry: Employed in the production of celluloid, a type of plastic, and as a plasticizer for nitrocellulose.

Mechanism of Action

Camphor exerts its effects through several mechanisms:

    Molecular Targets: Camphor interacts with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature.

    Pathways Involved: Activation of TRP channels leads to the influx of calcium ions, resulting in the modulation of neuronal activity and providing analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Camphor is similar to other bicyclic monoterpenes such as:

    Borneol: A reduction product of camphor, used in traditional medicine and as a precursor in organic synthesis.

    Isoborneol: Another reduction product of camphor, with similar applications to borneol.

    Fenchone: A bicyclic monoterpene ketone with a similar structure, used in flavorings and fragrances.

Uniqueness of Camphor: Camphor’s unique combination of aromatic properties, medicinal benefits, and industrial applications sets it apart from other similar compounds. Its ability to interact with TRP channels and provide therapeutic effects further highlights its distinctiveness.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m0/s1

InChI Key

LHXDLQBQYFFVNW-MHPPCMCBSA-N

Isomeric SMILES

C[C@]12CCC(C1)C(C2=O)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiofenchone (23 mg, 0.14 mmol) was reacted with bis-(p-methoxyphenyl)telluroxide for 42 h. Fenchone (5 mg, 23%) νmax 1965,1930,1875,1742,1465,1385 and 1025 cm-1 was obtained after p.l.c. (petroleum ether-ethyl acetate 20:1). A low yield was obtained due to volatility of the product. Sulphur and bis-(p-methoxyphenyl)telluride were, however, isolated in 75 and 81% yields respectively.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

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